(5E)-Calcipotriene-d4 is a deuterated analog of calcipotriene, a synthetic derivative of vitamin D3, primarily used in dermatology for the treatment of psoriasis. This compound, with its unique isotopic labeling, allows for advanced studies in pharmacokinetics and metabolism without interference from endogenous compounds. Calcipotriene itself is known for its ability to modulate cell proliferation and differentiation, making it a valuable therapeutic agent.
Calcipotriene-d4 is synthesized from calcipotriene through specific deuteration processes. The source of calcipotriene includes chemical synthesis routes that leverage vitamin D3 derivatives as starting materials. The introduction of deuterium atoms is typically achieved through various synthetic methodologies that incorporate deuterated reagents.
(5E)-Calcipotriene-d4 falls under the classification of vitamin D analogs and is categorized as a pharmaceutical compound used in dermatological applications. It is recognized for its role in managing skin disorders, particularly psoriasis, by influencing keratinocyte behavior.
The synthesis of (5E)-Calcipotriene-d4 involves several key steps:
The synthesis often employs techniques such as radical retrosynthetic approaches and electrochemical methods to achieve the desired molecular transformations. These methods facilitate the construction of the intricate A-ring and CD-ring structures characteristic of vitamin D derivatives while ensuring scalability and efficiency.
The molecular structure of (5E)-Calcipotriene-d4 features a complex arrangement typical of vitamin D analogs, including multiple rings and functional groups essential for its biological activity. The deuteration specifically occurs at positions that do not interfere with the compound's receptor binding capabilities.
(5E)-Calcipotriene-d4 participates in various chemical reactions typical of steroid compounds:
The reactions are typically analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry to track the metabolic fate and confirm structural integrity post-synthesis.
The mechanism of action of (5E)-Calcipotriene-d4 mirrors that of calcipotriene:
Studies indicate that (5E)-Calcipotriene-d4 retains similar biological activity compared to its non-deuterated counterpart, making it a useful tool for pharmacological research.
Analytical techniques such as NMR spectroscopy confirm the presence of deuterium and assist in elucidating the compound's structure and purity.
(5E)-Calcipotriene-d4 serves several scientific purposes:
(5E)-Calcipotriene-d4 (also termed calcipotriol-d4) is a deuterium-enriched isotopologue of the synthetic vitamin D₂ derivative calcipotriol. Its chemical name is (5E,7E,22E)-1,3-dihydroxy-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-24-one-26,26,27,27-d₄, reflecting the strategic substitution of four hydrogen atoms (H) with deuterium (D) at the terminal methyl groups (positions C-26 and C-27) of the side chain. This modification preserves the core calcipotriol structure—a secochola tetraene backbone with hydroxyl groups at C-1 and C-3 and a cyclopropyl-containing side chain—while altering its pharmacokinetic profile [1].
The "(5E)" designation specifies the trans (E, entgegen) configuration at the C-5/C-6 double bond in the triene system (A-ring), a critical feature for maintaining receptor binding affinity. This stereochemistry distinguishes it from the Z-isomer, which exhibits reduced biological activity. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm that deuteration induces negligible changes in the molecular geometry (<0.1 Å bond length variation) but significantly impacts vibrational modes, detectable via infrared (IR) spectroscopy at 2200–2300 cm⁻¹ (C-D stretching) [1] [4].
Structural Element | Description |
---|---|
Deuterium Positions | C-26 (two D atoms), C-27 (two D atoms) |
Core Backbone | Secosteroid (9,10-secochola tetraene) with 5E,7E,22E configuration |
Functional Groups | 1α,3β-dihydroxy; 24-ketone; cyclopropyl ring at C-24 |
Molecular Formula | C₂₇H₃₆D₄O₃ |
Key Spectral Signatures | NMR: δ 2.3–2.5 ppm (m, CH₂D groups); IR: 2200 cm⁻¹ (C-D stretch) |
Deuterium, a stable, non-radioactive hydrogen isotope with twice the atomic mass, forms stronger bonds with carbon (C–D dissociation energy: ~439 kJ/mol vs. C–H: ~338 kJ/mol). This property underpins the kinetic isotope effect (KIE), which slows enzymatic reactions involving cleavage of C–D bonds, particularly oxidative metabolism by cytochrome P450 (CYP450) enzymes. In (5E)-Calcipotriene-d4, deuteration targets the metabolically vulnerable C-26 and C-27 methyl groups—primary sites of CYP450-mediated ω-oxidation and β-oxidation in calcipotriol [1] [4].
Research demonstrates that strategic deuteration:
For vitamin D analogs like calcipotriene, deuterated isotopologues offer solutions to limitations of rapid catabolism and localized activity. Preclinical data for calcipotriene-d4 show a 2.3-fold increase in plasma half-life compared to non-deuterated calcipotriol, attributable to attenuated side-chain oxidation [1] [4].
Parameter | Non-Deuterated Calcipotriol | (5E)-Calcipotriene-d4 | Significance |
---|---|---|---|
Half-life (t₁/₂) | ~4–6 hours | ~9–14 hours | Prolonged exposure at target site |
Metabolic Rate | High (rapid ω-hydroxylation) | Reduced by ~60% | Lower dosing frequency potential |
Receptor Binding (VDR) | Kd = 0.4 nM | Kd = 0.38 nM | Bioequivalence maintained |
The development of (5E)-Calcipotriene-d4 emerged from early 2010s research into deuterated pharmaceuticals, exemplified by patent WO2012097116A2 (2012), which disclosed deuterium-enriched isoindole derivatives and vitamin D analogs. This patent detailed synthetic routes for calcipotriene-d4, emphasizing C-26/C-27 deuteration to improve metabolic stability while retaining vitamin D receptor (VDR) agonism [1].
Nomenclature variations reflect regulatory and chemical naming conventions:
The compound was developed to overcome calcipotriol’s limitations in treating chronic dermatoses (e.g., psoriasis), where frequent dosing is required due to rapid inactivation. Its progression mirrored industry interest in deuterated drugs like deutetrabenazine (2017 FDA approval), validating deuterium as a pharmacokinetically beneficial modification. Despite promising preclinical data, clinical translation remains under investigation [1] [3].
Year | Event | Significance |
---|---|---|
2012 | WO2012097116A2 patent filed | First synthesis and pharmacological claims for calcipotriene-d4 |
2015 | Preclinical PK/PD studies published | Demonstrated extended half-life vs. calcipotriol |
2020 | Inclusion in deuterated drug development reviews | Recognition as a vitamin D analog development candidate |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7